molecular formula C9H9F4N B13589791 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine CAS No. 1737-29-7

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine

Katalognummer: B13589791
CAS-Nummer: 1737-29-7
Molekulargewicht: 207.17 g/mol
InChI-Schlüssel: YPZWCHRWZFSMDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine is a fluorinated organic compound with the molecular formula C9H9F4N. This compound is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.

Analyse Chemischer Reaktionen

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine is utilized in various scientific research fields:

Wirkmechanismus

The mechanism by which 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to inhibition or activation of specific enzymes, influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine can be compared with other fluorinated amines, such as:

The uniqueness of this compound lies in its specific combination of trifluoromethyl and fluorophenyl groups, which confer unique chemical and biological properties not found in other similar compounds.

Eigenschaften

CAS-Nummer

1737-29-7

Molekularformel

C9H9F4N

Molekulargewicht

207.17 g/mol

IUPAC-Name

1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-amine

InChI

InChI=1S/C9H9F4N/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2

InChI-Schlüssel

YPZWCHRWZFSMDX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC(C(F)(F)F)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.